molecular formula C18H14NO7S- B14318573 5-[(4-Nitrophenyl)methoxy]-4,5-dioxo-3-(phenylsulfanyl)pentanoate CAS No. 108050-14-2

5-[(4-Nitrophenyl)methoxy]-4,5-dioxo-3-(phenylsulfanyl)pentanoate

Cat. No.: B14318573
CAS No.: 108050-14-2
M. Wt: 388.4 g/mol
InChI Key: XHMGZQNFJWRMCR-UHFFFAOYSA-M
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Description

5-[(4-Nitrophenyl)methoxy]-4,5-dioxo-3-(phenylsulfanyl)pentanoate is an organic compound with a complex structure that includes nitrophenyl, methoxy, dioxo, and phenylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Nitrophenyl)methoxy]-4,5-dioxo-3-(phenylsulfanyl)pentanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-nitrophenol with methoxyacetyl chloride to form 4-nitrophenyl methoxyacetate. This intermediate is then reacted with phenylsulfanyl acetic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Nitrophenyl)methoxy]-4,5-dioxo-3-(phenylsulfanyl)pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The methoxy and phenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or thiolates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

5-[(4-Nitrophenyl)methoxy]-4,5-dioxo-3-(phenylsulfanyl)pentanoate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-[(4-Nitrophenyl)methoxy]-4,5-dioxo-3-(phenylsulfanyl)pentanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the methoxy and phenylsulfanyl groups may influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl methoxyacetate: Shares the nitrophenyl and methoxy groups but lacks the dioxo and phenylsulfanyl groups.

    Phenylsulfanyl acetic acid: Contains the phenylsulfanyl group but lacks the nitrophenyl and methoxy groups.

Uniqueness

5-[(4-Nitrophenyl)methoxy]-4,5-dioxo-3-(phenylsulfanyl)pentanoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

108050-14-2

Molecular Formula

C18H14NO7S-

Molecular Weight

388.4 g/mol

IUPAC Name

5-[(4-nitrophenyl)methoxy]-4,5-dioxo-3-phenylsulfanylpentanoate

InChI

InChI=1S/C18H15NO7S/c20-16(21)10-15(27-14-4-2-1-3-5-14)17(22)18(23)26-11-12-6-8-13(9-7-12)19(24)25/h1-9,15H,10-11H2,(H,20,21)/p-1

InChI Key

XHMGZQNFJWRMCR-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)SC(CC(=O)[O-])C(=O)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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